Tert-butyl (3R,4R)-3-azido-4-methylsulfonylpyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl (3R,4R)-3-azido-4-methylsulfonylpyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, an azido group, and a methylsulfonyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,4R)-3-azido-4-methylsulfonylpyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Azido Group: The azido group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrrolidine ring is replaced by an azide ion.
Attachment of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through sulfonylation reactions using reagents such as methylsulfonyl chloride.
Addition of the Tert-butyl Group: The tert-butyl group can be introduced through esterification reactions using tert-butyl alcohol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Flow microreactor systems have been developed to enhance the efficiency and versatility of such synthetic processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3R,4R)-3-azido-4-methylsulfonylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the azido group to an amine group.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups on the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as sodium azide for azido substitution or methylsulfonyl chloride for sulfonylation are commonly used.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the azido group typically yields an amine derivative, while oxidation can lead to the formation of sulfoxides or sulfones.
Scientific Research Applications
Tert-butyl (3R,4R)-3-azido-4-methylsulfonylpyrrolidine-1-carboxylate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for bioactive molecules that can interact with biological targets, making it valuable in drug discovery and development.
Medicine: The compound’s derivatives may exhibit therapeutic properties, such as antimicrobial or anticancer activities.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl (3R,4R)-3-azido-4-methylsulfonylpyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The azido group can participate in click chemistry reactions, facilitating the formation of stable triazole linkages in bioconjugation and material science applications.
Comparison with Similar Compounds
Tert-butyl (3R,4R)-3-azido-4-methylsulfonylpyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl (3R,4R)-3-azido-4-hydroxypyrrolidine-1-carboxylate: This compound features a hydroxyl group instead of a methylsulfonyl group, leading to different reactivity and applications.
Tert-butyl (3R,4R)-3-azido-4-methylpyrrolidine-1-carboxylate:
Tert-butyl (3R,4R)-3-amino-4-methylsulfonylpyrrolidine-1-carboxylate: Contains an amino group instead of an azido group, which affects its reactivity and biological activity.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity patterns and enable diverse applications in various fields.
Properties
IUPAC Name |
tert-butyl (3R,4R)-3-azido-4-methylsulfonylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O4S/c1-10(2,3)18-9(15)14-5-7(12-13-11)8(6-14)19(4,16)17/h7-8H,5-6H2,1-4H3/t7-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCVDNZNOCYOSI-HTQZYQBOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)S(=O)(=O)C)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)S(=O)(=O)C)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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